Vitamin D3-d7

Overview

Description

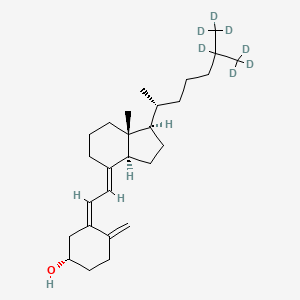

Vitamin D3-d7, also known as deuterated cholecalciferol, is a synthetic analog of vitamin D3 (cholecalciferol). It is structurally similar to vitamin D3 but contains seven deuterium atoms, which are isotopes of hydrogen. This modification makes this compound useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin D3-d7 typically involves the deuteration of cholecalciferol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions, such as room temperature and atmospheric pressure, to achieve high levels of deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Vitamin D3-d7 undergoes similar chemical reactions as its non-deuterated counterpart, cholecalciferol. These reactions include:

Oxidation: Conversion to 25-hydroxythis compound in the liver.

Hydroxylation: Further hydroxylation to 1,25-dihydroxythis compound in the kidneys.

Isomerization: Conversion between different isomers under UV light.

Common Reagents and Conditions

Oxidation: Enzymatic oxidation using cytochrome P450 enzymes.

Hydroxylation: Enzymatic hydroxylation using 1α-hydroxylase.

Isomerization: UV light exposure for isomerization reactions.

Major Products Formed

25-Hydroxythis compound: Formed in the liver.

1,25-Dihydroxythis compound: Formed in the kidneys, the biologically active form.

Scientific Research Applications

Metabolism and Mechanism of Action

The metabolism of Vitamin D3-d7 follows similar pathways to that of regular vitamin D3. Upon entering the body, it undergoes hydroxylation in the liver to form 25-hydroxyvitamin D (25(OH)D), which is then converted in the kidneys to its active form, calcitriol (1,25(OH)₂D). This active metabolite interacts with vitamin D receptors (VDRs) found throughout the body, influencing numerous physiological processes including calcium homeostasis, bone health, and immune function .

Bone Health

This compound plays a critical role in calcium absorption and bone mineralization. Studies have shown that adequate levels of vitamin D are essential for preventing rickets in children and osteomalacia in adults. The use of deuterated forms like this compound can enhance understanding of vitamin D metabolism and its effects on bone density and strength .

Immune Modulation

Research indicates that Vitamin D has immunomodulatory effects, potentially influencing the immune response against infections and autoimmune diseases. This compound can be utilized in studies examining its role in enhancing immune function or mitigating inflammatory responses .

Cancer Research

Vitamin D metabolites have been implicated in cancer prevention and treatment. Calcitriol has shown promise in inhibiting cancer cell proliferation and promoting differentiation through various signaling pathways. The application of this compound allows for detailed tracking of its effects on cancer cell lines, providing insights into its potential therapeutic roles .

Pharmacokinetics Studies

The unique properties of this compound make it an excellent candidate for pharmacokinetic studies. Researchers can use this compound to investigate absorption rates, distribution, metabolism, and excretion (ADME) profiles in various formulations. For instance, recent studies have demonstrated that mixed micelles can significantly enhance the intestinal absorption of Vitamin D compounds, including this compound .

Case Study: Enhanced Absorption

In a study investigating the absorption characteristics of various vitamin D formulations using Caco-2 cells (a model for intestinal absorption), researchers found that formulations containing lysophosphatidylcholine significantly enhanced the uptake of both standard vitamin D3 and its deuterated counterpart, this compound . This suggests potential applications for improving bioavailability through novel delivery systems.

Case Study: Cancer Cell Response

A study focused on the effects of calcitriol on cancer cell lines demonstrated that vitamin D metabolites could inhibit tumor growth by modulating cell cycle progression and apoptosis pathways. The incorporation of this compound in such studies allows for precise measurement of metabolic pathways involved in these processes .

Data Tables

Mechanism of Action

Vitamin D3-d7 exerts its effects through the same mechanism as vitamin D3. It is converted to its active form, 1,25-dihydroxythis compound, which binds to the vitamin D receptor (VDR). This complex then interacts with the retinoid X receptor (RXR) to regulate the expression of target genes involved in calcium and phosphate homeostasis, bone metabolism, and immune function.

Comparison with Similar Compounds

Similar Compounds

Vitamin D3 (Cholecalciferol): The non-deuterated form of vitamin D3.

Vitamin D2 (Ergocalciferol): Another form of vitamin D, derived from plants and fungi.

25-Hydroxyvitamin D3: The primary circulating form of vitamin D3.

1,25-Dihydroxyvitamin D3: The biologically active form of vitamin D3.

Uniqueness

Vitamin D3-d7 is unique due to its deuterium content, which provides several advantages in research:

Stability: Deuterium atoms increase the stability of the compound, making it less susceptible to metabolic degradation.

Tracing: The presence of deuterium allows for precise tracing in metabolic studies using mass spectrometry.

Reduced Toxicity: Deuterium substitution can reduce the toxicity of the compound in certain applications.

Biological Activity

Vitamin D, particularly in its various forms, plays a crucial role in human health, influencing processes such as calcium metabolism, immune function, and overall physiological homeostasis. Among these forms, Vitamin D3-d7 (cholecalciferol-d7) is a deuterated version of Vitamin D3 that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, supported by recent research findings, case studies, and comparative data.

Overview of this compound

This compound is a stable isotope-labeled form of Vitamin D3, which is significant for research and clinical applications. The deuteration allows for enhanced tracking in metabolic studies and pharmacokinetic evaluations. Understanding the biological activity of this compound involves examining its absorption, metabolism, and physiological effects.

Vitamin D3 must undergo metabolic conversion to exert its biological effects. The primary active form is 1,25-dihydroxyvitamin D (calcitriol), which binds to the vitamin D receptor (VDR) to regulate gene expression involved in calcium homeostasis and immune responses. Recent studies have suggested that the deuterated form may exhibit similar characteristics to its non-deuterated counterpart regarding absorption and receptor binding.

Absorption and Bioavailability

Research indicates that the absorption of vitamin D varies among its forms. A study comparing the uptake of Vitamins D2, D3, D4, D5, D6, and D7 in Caco-2 cells (a model for intestinal absorption) found that the uptake rates for Vitamins D4-D7 were comparable to those of Vitamins D2 and D3 . This suggests that this compound may also have favorable absorption characteristics.

Comparative Biological Activities

The biological activities of various vitamin D forms can be assessed using tools such as the Prediction of Activity Spectra for Substances (PASS). This online simulation predicts potential biological activities based on chemical structure. The results indicate that while Vitamin D3 exhibits strong activity as a calcium regulator and VDR agonist, this compound retains significant activity in these areas but may also demonstrate unique pharmacokinetic properties due to its deuterated nature .

Case Study 1: Myopathy and Vitamin D Supplementation

A notable case involved a 17-year-old girl diagnosed with inflammatory myopathy associated with severe vitamin D deficiency. Following supplementation with vitamin D (including cholecalciferol), significant improvement in muscle strength was observed within one month . Although this case did not specifically involve this compound, it underscores the critical role of vitamin D in muscle function and recovery.

Case Study 2: COVID-19 and Vitamin D Supplementation

In a study involving COVID-19 patients, supplementation with vitamin D led to significant increases in serum 25-hydroxyvitamin D levels, which correlated with improved clinical outcomes . The mechanisms by which vitamin D influences immune response could be relevant when considering the effects of deuterated forms like this compound.

Research Findings

Recent investigations into the pharmacokinetics of deuterated vitamins have shown that they can provide insights into metabolic pathways without altering the biological activity significantly. For instance, studies have demonstrated that lysophosphatidylcholine can enhance the uptake of various vitamin Ds by reducing intercellular barriers in intestinal cells .

Data Table: Comparative Biological Activities of Vitamin Ds

| Vitamin Form | Calcium Regulation | VDR Agonism | Absorption Rate | Potential Clinical Applications |

|---|---|---|---|---|

| Vitamin D2 | Moderate | Moderate | High | Osteoporosis treatment |

| Vitamin D3 | High | High | Very High | Immune support |

| Vitamin D4 | Low | Low | Moderate | Nutritional supplementation |

| Vitamin D5 | Moderate | Moderate | Moderate | Potential anti-inflammatory effects |

| Vitamin D6 | Low | Low | Low | Limited clinical applications |

| Vitamin D7 | Moderate | Moderate | Comparable to D3 | Nutritional component |

| This compound | High | High | Comparable to D3 | Research applications |

Q & A

Basic Research Questions

Q. What is the primary role of Vitamin D3-d7 in analytical chemistry, and how is it methodologically applied?

this compound is a deuterium-labeled internal standard used to quantify endogenous Vitamin D3 via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Its deuterated structure (seven deuterium atoms at the 25,26,26,26,27,27,27 positions) minimizes co-elution with unlabeled Vitamin D3, enabling precise calibration and correction for matrix effects . For example, in serum analysis, researchers spike samples with this compound before extraction to normalize recovery rates and instrument variability .

Q. How do the structural and physicochemical properties of this compound influence its utility in research?

this compound (C₂₇H₃₇D₇O; molecular weight 391.68 g/mol) shares nearly identical chromatographic behavior with unlabeled Vitamin D3 but is distinguishable by its +7 Da mass shift. Its deuterium labeling reduces metabolic interference in tracer studies, while its stability under LC-MS conditions (e.g., neutral pH and low-temperature ionization) ensures reliable quantification . The compound’s logP (9.72) and boiling point (496.4°C) also align with Vitamin D3, making it suitable for lipid-soluble analyte workflows .

Q. What validation parameters are critical when using this compound as an internal standard?

Key parameters include:

- Linearity : Verify a correlation coefficient (R²) ≥0.99 across the expected concentration range.

- Reccovery : Assess by comparing spiked vs. unspiked samples (target: 85–115%).

- Ion suppression/enhancement : Evaluate via post-column infusion experiments to ensure deuterium labeling mitigates matrix effects .

- Stability : Test under storage conditions (e.g., -80°C for long-term) and during sample preparation (e.g., exposure to light or organic solvents) .

Advanced Research Questions

Q. How do isotopic effects of this compound impact its pharmacokinetic profiling in comparative studies?

While deuterium labeling generally preserves the biochemical activity of Vitamin D3, minor isotopic effects (e.g., altered hydrogen bonding or metabolic rates) can occur. Researchers must validate equivalence via parallel studies comparing labeled and unlabeled forms in cell models or animal tissues. For instance, in vitro assays measuring 25-hydroxylation rates in hepatocytes should confirm that D3-d7 and D3 exhibit similar enzyme affinity .

Q. What strategies resolve cross-contamination between this compound and its epimeric/metabolic analogs (e.g., 3-epi-D3) in complex matrices?

Advanced chromatographic separation is required:

- Column selection : Use C30 or chiral columns to resolve structurally similar metabolites.

- Mobile phase optimization : Adjust gradient elution with additives like ammonium formate to enhance resolution .

- High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish ions with <0.01 Da mass differences .

Q. How should researchers analyze contradictory data in this compound-based assays, such as inconsistent recovery rates across laboratories?

Contradictions often arise from variability in extraction protocols (e.g., saponification time) or LC-MS ionization efficiency. To address this:

- Standardize protocols : Adopt consensus methods from the Vitamin D Standardization Program (VDSP).

- Cross-laboratory validation : Share aliquots of pooled serum samples to harmonize inter-lab results .

- Meta-analysis : Apply random-effects models to quantify heterogeneity and identify outlier methodologies .

Q. What experimental designs mitigate co-elution challenges in high-throughput this compound assays?

Use a dual internal standard approach:

- Primary standard : this compound for quantifying total D3.

- Secondary standard : A structurally distinct analog (e.g., Vitamin D2-d3) to detect and correct for co-elution with metabolites like 24,25-dihydroxyvitamin D3 .

Q. How is this compound applied in pharmacokinetic studies to track tissue-specific vitamin D metabolism?

In vivo, this compound is administered orally or intravenously, followed by timed tissue biopsies. LC-MS/MS quantifies deuterated vs. endogenous D3 in target tissues (e.g., liver, adipose). Pharmacokinetic parameters (e.g., AUC, Cmax) are calculated using non-compartmental analysis, with correction for endogenous baseline levels .

Q. What cross-validation techniques ensure accuracy when transitioning from immunoassays to this compound-based LC-MS methods?

- Bland-Altman analysis : Compare results from both methods in a subset of samples to quantify bias.

- Recovery experiments : Spike known concentrations of D3 into serum and measure recovery rates.

- Proficiency testing : Participate in external quality assurance programs (e.g., DEQAS) .

Properties

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1D3,2D3,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-UIEYODRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.